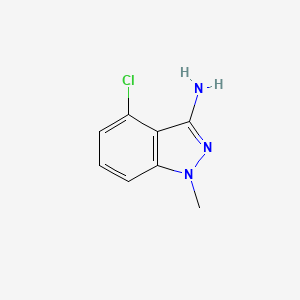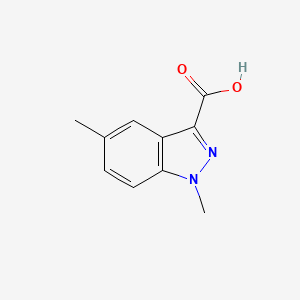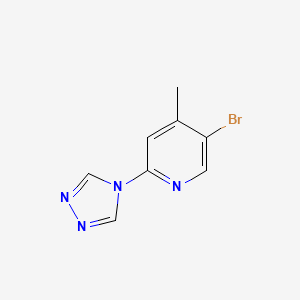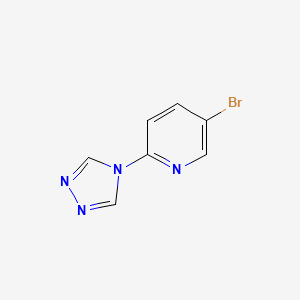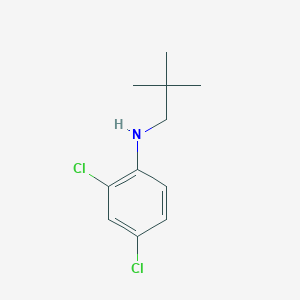
2,4-Dichloro-N-neopentylaniline
Overview
Description
2,4-Dichloro-N-neopentylaniline is an organic compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a neopentyl group attached to the nitrogen atom of the aniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2,4-Dichloro-N-neopentylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and neopentyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dichloro-N-neopentylaniline undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dichloro-N-neopentylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-neopentylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound affects various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
2,4-Dichloro-N-neopentylaniline can be compared with other similar compounds:
2,4-Dichloroaniline: This compound lacks the neopentyl group and has different chemical properties and applications.
2,4-Dichlorobenzenesulfonamide: This compound contains a sulfonamide group instead of the neopentyl group and is used in different research applications.
2,4-Dichlorotoluene: This compound has a methyl group instead of the neopentyl group and is used in the synthesis of different organic molecules.
This compound stands out due to its unique combination of chlorine atoms and a neopentyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,4-dichloro-N-(2,2-dimethylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSBLRANSRQOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


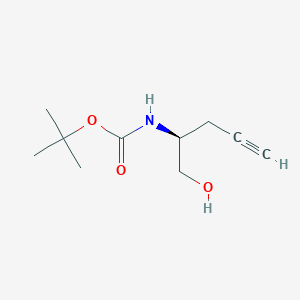

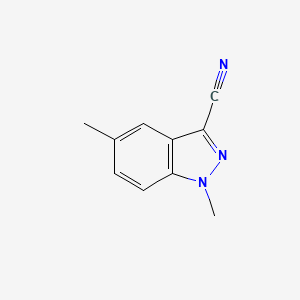
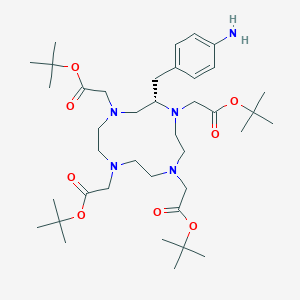


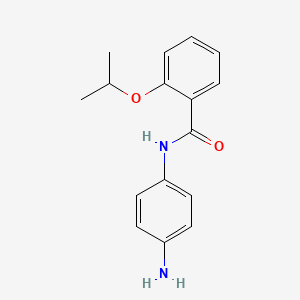
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
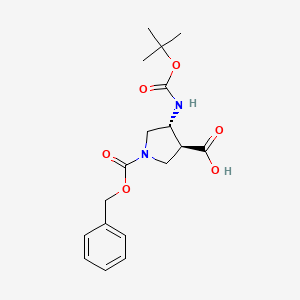
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
